molecular formula C24H28O8 B1419110 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside CAS No. 1820580-75-3

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Cat. No.: B1419110
CAS No.: 1820580-75-3
M. Wt: 444.5 g/mol
InChI Key: WHYAFYRMODYSLP-ZFVIQDPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside is a pharmaceutical compound known for its selective inhibition of key enzymes and pathways implicated in disease development. This compound is significant in biomedical research and pharmaceutical development due to its unique structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, selective acylation, and glycosylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high standards of quality and safety. The production process involves large-scale synthesis with stringent control over reaction conditions and purification steps to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3,4-O-Isopropylidene-6-O-(4-methylbenzoyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxyphenyl group

Properties

IUPAC Name

[(3aS,4R,6S,7R,7aR)-7-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O8/c1-14-5-7-15(8-6-14)22(26)28-13-18-20-21(32-24(2,3)31-20)19(25)23(30-18)29-17-11-9-16(27-4)10-12-17/h5-12,18-21,23,25H,13H2,1-4H3/t18-,19-,20+,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYAFYRMODYSLP-ZFVIQDPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]3[C@@H]([C@H]([C@@H](O2)OC4=CC=C(C=C4)OC)O)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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